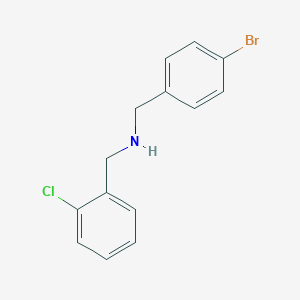
N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine, also known as BBCA, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. BBCA belongs to the class of organic compounds known as aminobenzylamines and is a derivative of benzylamine. In
Mécanisme D'action
The exact mechanism of action of N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine is not fully understood. However, studies have shown that it can interact with certain enzymes and receptors in the body, leading to its various biological effects. For example, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine can increase the levels of acetylcholine in the brain, which may improve cognitive function.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial, antifungal, and anticancer properties, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been found to have antioxidant activity, which may help protect against oxidative stress. N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has also been shown to have anti-inflammatory effects, which may make it a useful treatment for inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine in lab experiments is its relatively simple synthesis method. Additionally, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been found to have a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of using N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine. One area of interest is its potential use in the development of new antimicrobial and antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine and its potential applications in the treatment of neurological disorders. Another potential area of research is the development of new synthetic methods for N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine that may improve its purity and solubility.
Méthodes De Synthèse
N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine can be synthesized using a multi-step process involving the reaction of 2-chlorobenzylamine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine in its free base form. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been studied for its potential applications in the development of new drugs. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for the treatment of infectious diseases. N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has also been found to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, N-(4-bromobenzyl)-N-(2-chlorobenzyl)amine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
Propriétés
Formule moléculaire |
C14H13BrClN |
|---|---|
Poids moléculaire |
310.61 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-[(2-chlorophenyl)methyl]methanamine |
InChI |
InChI=1S/C14H13BrClN/c15-13-7-5-11(6-8-13)9-17-10-12-3-1-2-4-14(12)16/h1-8,17H,9-10H2 |
Clé InChI |
BREAXGATSBXUHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CNCC2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(Allyloxy)benzyl]amino}benzoic acid](/img/structure/B283497.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-butylamine](/img/structure/B283498.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-cyclopentylamine](/img/structure/B283502.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(2-chlorobenzyl)amine](/img/structure/B283503.png)
![N-[2-(allyloxy)-5-bromobenzyl]-N-(tert-butyl)amine](/img/structure/B283505.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-(tert-butyl)amine](/img/structure/B283506.png)
![N-[2-(allyloxy)-5-chlorobenzyl]-N-benzylamine](/img/structure/B283507.png)
![3-{[2-(Allyloxy)-5-bromobenzyl]amino}benzoic acid](/img/structure/B283509.png)
![5-[[4-(1,3-benzothiazol-2-yl)phenyl]hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283513.png)
![2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283515.png)
![2-chloro-5-[(2Z)-2-[5-cyano-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzoic acid](/img/structure/B283516.png)
![6-Methyl-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283517.png)
![N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B283518.png)
![6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283520.png)